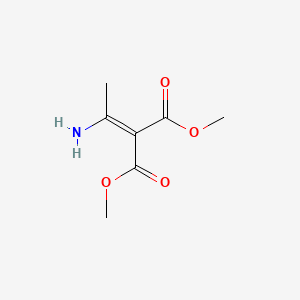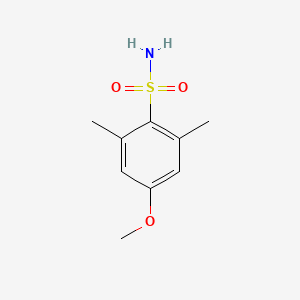
2,6-Dimethyl-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-methoxybenzenesulfonamide is an organic compound with a molecular structure that includes a methoxy group, two methyl groups, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxy-2,6-dimethylphenol with sulfonamide reagents under specific conditions. One common method involves the use of a sulfonyl chloride derivative in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of 4-methoxy-2,6-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,6-dimethylaniline.
Substitution: Formation of 4-methoxy-2,6-dimethyl-3-nitrophenylsulfonamide or 4-methoxy-2,6-dimethyl-3-bromophenylsulfonamide.
科学的研究の応用
2,6-Dimethyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria.
類似化合物との比較
Similar Compounds
- 4-Methoxy-2,6-dimethylphenylboronic acid
- 4-Methoxy-2,6-dimethylphenylamine
- 4-Methoxy-2,6-dimethylphenol
Uniqueness
2,6-Dimethyl-4-methoxybenzenesulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties not found in its analogs. This group allows the compound to participate in unique reactions and exhibit distinct biological activities, making it valuable for various applications in research and industry.
特性
CAS番号 |
90643-86-0 |
|---|---|
分子式 |
C9H13NO3S |
分子量 |
215.27 g/mol |
IUPAC名 |
4-methoxy-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-8(13-3)5-7(2)9(6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
InChIキー |
ZJJLGMUSGUYZQP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


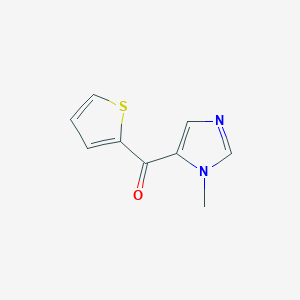

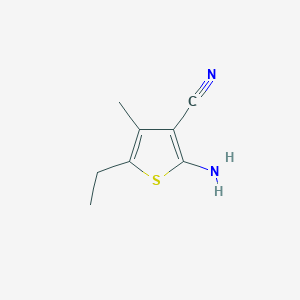
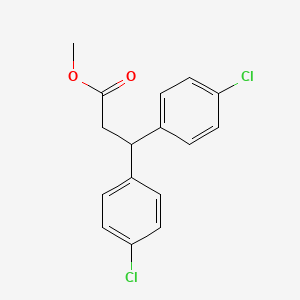
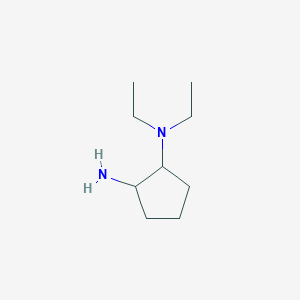
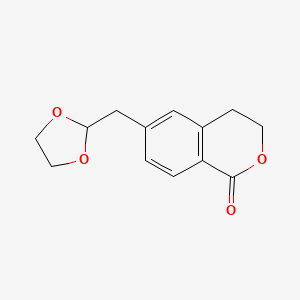
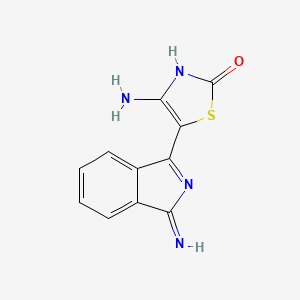
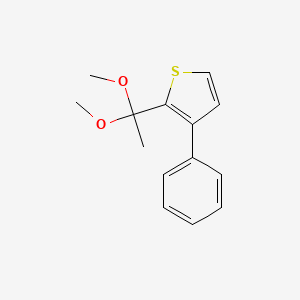
![5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol](/img/structure/B8579212.png)
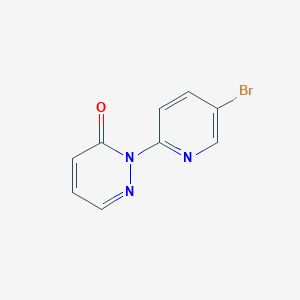
![[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)
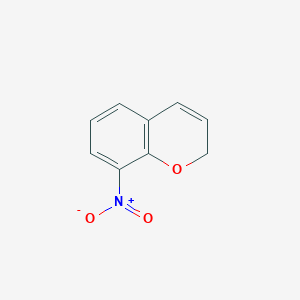
![1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide](/img/structure/B8579232.png)
